双氟尼酸

概述

描述

双氟尼盐是一种非甾体抗炎药 (NSAID),属于水杨酸的衍生物。 它由默克雪兰诺公司于 1971 年开发,主要用于其镇痛和抗炎特性 。 双氟尼盐通常用于治疗轻度至中度疼痛、炎症、骨关节炎和类风湿性关节炎 .

科学研究应用

双氟尼盐具有广泛的科学研究应用,包括:

化学: 双氟尼盐被用作研究 NSAID 及其化学性质的模型化合物。

生物学: 双氟尼盐因其对各种生物过程的影响而受到研究,包括炎症和疼痛通路。

医学: 双氟尼盐用于治疗类风湿性关节炎、骨关节炎和原发性痛经。 .

工业: 双氟尼盐用于制药行业生产止痛药和消炎药.

作用机制

双氟尼盐通过抑制前列腺素的产生发挥作用,前列腺素是参与炎症和疼痛的激素。 它通过抑制环氧合酶 (COX) 酶,特别是 COX-1 和 COX-2 来实现这一点 。 此外,双氟尼盐已被发现抑制 p300 和 CREB 结合蛋白 (CBP),它们是表观遗传调节剂,控制参与炎症和细胞生长的蛋白质的水平 .

生化分析

Biochemical Properties

Diflunisal interacts with various enzymes and proteins, primarily through the inhibition of prostaglandin synthesis via the arachidonic acid pathway . This interaction is crucial for its anti-inflammatory and analgesic effects .

Cellular Effects

Diflunisal has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, hormones involved in inflammation and pain . It also impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Diflunisal involves the inhibition of cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, which results in decreased formation of prostaglandin precursors . This inhibition is associated with its analgesic, anti-inflammatory, and antipyretic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diflunisal can change over time. It has been shown to stabilize transthyretin (TTR) tetramer, preventing the misfolding of monomers and dimers from forming amyloid deposits in the heart .

Dosage Effects in Animal Models

In animal models, the effects of Diflunisal can vary with different dosages. The smallest dosage capable of causing death was reported as 15 grams

Metabolic Pathways

Diflunisal is involved in the arachidonic acid pathway, where it inhibits prostaglandin synthesis . This interaction with the enzyme cyclooxygenase (COX) is key to its anti-inflammatory and analgesic effects .

Transport and Distribution

It is known that Diflunisal is well absorbed after oral administration, with peak plasma concentrations being attained at about 2 hours .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with cyclooxygenase enzymes to inhibit prostaglandin synthesis .

准备方法

合成路线和反应条件

双氟尼盐可以通过多种方法合成。一种常见的方法涉及 Suzuki 偶联反应,该反应使用钯催化剂。在这种方法中,2,4-二氟苯硼酸和 5-卤代水杨酸用作原料。 反应在碱性条件下在有机溶剂中进行,并加入相转移催化剂 。 另一种方法涉及使用钯-二胺配合物的一步合成,该配合物已被证明可以产生高纯度和良好的产率 .

工业生产方法

双氟尼盐的工业生产通常涉及 Suzuki 交叉偶联反应,因为它简单高效。 这种方法允许获得高产率和高纯度,使其适合大规模生产 .

化学反应分析

反应类型

双氟尼盐会发生各种化学反应,包括:

氧化: 双氟尼盐在特定条件下可以被氧化形成不同的氧化产物。

还原: 还原反应可用于修饰双氟尼盐中存在的官能团。

取代: 双氟尼盐可以发生取代反应,特别是涉及芳环上的氟原子。

常用试剂和条件

与双氟尼盐反应中常用的试剂包括氧化剂、还原剂和各种催化剂,例如钯配合物。 这些反应的条件根据所需产物和进行的具体反应而异 .

主要形成的产物

双氟尼盐反应形成的主要产物取决于反应类型。 例如,氧化反应可能会产生羟基化衍生物,而取代反应可能会导致氟原子被其他官能团取代 .

相似化合物的比较

双氟尼盐与其他 NSAID 相似,例如阿司匹林(乙酰水杨酸)、布洛芬和萘普生。 它也有一些独特的特点:

类似化合物的列表

- 阿司匹林(乙酰水杨酸)

- 布洛芬

- 萘普生

- 氟比洛芬

- 芬布芬

属性

IUPAC Name |

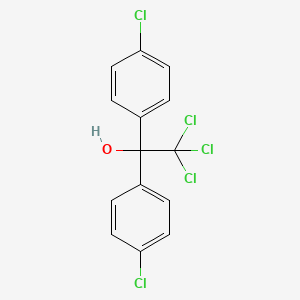

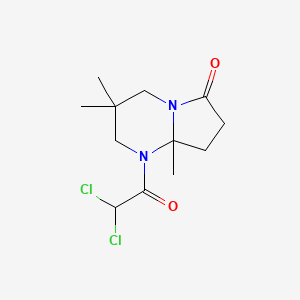

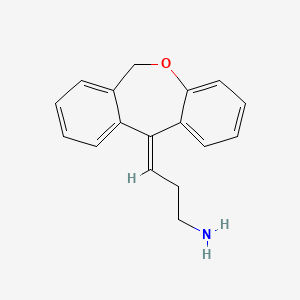

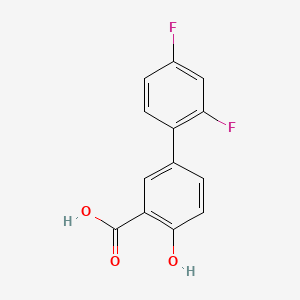

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPFGZXOMWLGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022932 | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the analgesic and anti-inflammatory actions of diflunisal is not known. Diflunisal is a prostaglandin synthetase inhibitor. In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain. Since prostaglandins are known to be among the mediators of pain and inflammation, the mode of action of diflunisal may be due to a decrease of prostaglandins in peripheral tissues. | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22494-42-4 | |

| Record name | Diflunisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflunisal [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflunisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflunisal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUNISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210-211, 210 - 221 °C | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diflunisal exert its anti-inflammatory and analgesic effects?

A1: Diflunisal primarily acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, diflunisal reduces the production of these inflammatory mediators, thus exerting its anti-inflammatory and analgesic effects. [, , , , ]

Q2: Does diflunisal affect transthyretin (TTR) in any way?

A2: Yes, diflunisal has been shown to bind to TTR and stabilize its tetrameric structure. [, , , , , ] This stabilization is thought to prevent the dissociation of TTR tetramers into monomers, a process implicated in the formation of amyloid fibrils associated with familial amyloid polyneuropathy (FAP). [, , , , ]

Q3: What is the molecular formula and weight of diflunisal?

A3: The molecular formula of diflunisal is C13H8F2O3. Its molecular weight is 250.19 g/mol. [, , ]

Q4: Is there any spectroscopic data available for diflunisal?

A4: Yes, several studies have employed spectroscopic techniques to characterize diflunisal. For instance, researchers have used fluorescence spectroscopy to study the interaction of diflunisal with cyclodextrin and lysozyme. [] Additionally, a spectrofluorimetric method was developed and validated for the determination of diflunisal and its impurities. []

Q5: How stable is diflunisal in different formulations?

A5: Research indicates that diflunisal exhibits high stability in a 2% oral ointment formulation stored at room temperature for over 100 days. [] This suggests its suitability for topical applications.

Q6: Does diflunisal possess any catalytic properties?

A6: Based on the provided research articles, there's no evidence suggesting that diflunisal exhibits catalytic properties. Its primary mechanisms of action revolve around COX inhibition and TTR stabilization.

Q7: Have computational methods been used to study diflunisal?

A7: Yes, molecular dynamics simulations have been employed to understand the interaction of diflunisal with cyclodextrin and lysozyme, providing insights into its binding behavior and potential for drug delivery applications. []

Q8: How does the structure of diflunisal contribute to its long duration of action?

A8: Diflunisal's lipophilic nature, attributed to its difluorophenyl group, contributes to its long duration of action. [, , , ] This property influences its absorption, distribution, and metabolism, leading to a prolonged presence in the body.

Q9: How does the formulation of diflunisal affect its bioavailability?

A9: Studies have shown that buffering the gastric environment with sodium bicarbonate can enhance the absorption and bioavailability of diflunisal in humans. [, ] This suggests that formulation strategies targeting gastric pH can significantly impact its efficacy.

Q10: How does the use of diflunisal in research align with SHE regulations?

A10: While the provided articles don't explicitly address SHE regulations related to diflunisal, researchers must adhere to all applicable guidelines for handling, storage, and disposal of the compound. It is crucial to prioritize researcher safety and minimize environmental impact.

Q11: How is diflunisal metabolized and excreted from the body?

A11: Diflunisal is primarily metabolized in the liver through glucuronidation, forming ester and ether glucuronides. [, , , , , , ] These metabolites are then predominantly excreted in the urine. [, , , , ]

Q12: Does renal insufficiency affect the pharmacokinetics of diflunisal?

A12: Yes, renal insufficiency can significantly affect diflunisal pharmacokinetics. Studies indicate that diflunisal's half-life is prolonged in individuals with renal insufficiency, likely due to reduced biotransformation and excretion of its glucuronide conjugates. [, ]

Q13: Does diflunisal interact with other drugs at the level of metabolism?

A13: Yes, diflunisal has been shown to interact with other drugs that undergo glucuronidation, such as indomethacin and triamterene. [, ] This interaction may lead to increased plasma concentrations of the co-administered drugs.

Q14: Has the efficacy of diflunisal been evaluated in animal models of pain?

A14: Yes, preclinical studies have demonstrated the analgesic efficacy of diflunisal in rodent models of pain, such as the Randall-Selitto paw pressure test. [, ]

Q15: What is the evidence for the clinical efficacy of diflunisal in treating pain?

A15: Clinical trials have confirmed the analgesic efficacy of diflunisal in various pain conditions, including postoperative pain and pain associated with osteoarthritis. [, , , , ]

Q16: Is there evidence that diflunisal can slow the progression of FAP?

A16: Yes, a randomized controlled trial demonstrated that diflunisal can slow the progression of polyneuropathy and improve quality of life in patients with FAP. [] This effect is thought to be mediated by its ability to stabilize TTR tetramers.

Q17: Is there any known resistance to diflunisal?

A17: The provided research articles do not mention any specific resistance mechanisms to diflunisal.

Q18: Are there any strategies to improve the delivery of diflunisal to specific targets?

A18: Research exploring the interaction of diflunisal with cyclodextrins suggests potential for developing drug delivery systems that enhance its solubility and bioavailability. [] These systems could potentially improve its targeting to specific tissues.

Q19: Have any biomarkers been identified to predict the efficacy of diflunisal in treating FAP?

A19: While the research articles provided do not identify specific biomarkers for predicting diflunisal efficacy in FAP, monitoring serum TTR concentration and stability may be useful in assessing treatment response. [, ]

Q20: What analytical methods are used to measure diflunisal concentrations?

A20: Several analytical methods have been developed for the quantification of diflunisal and its metabolites, including:

- High-performance liquid chromatography (HPLC): This method has been widely used for simultaneous quantification of diflunisal and its metabolites in various biological matrices. [, , , , , ]

- Spectrofluorimetry: This technique offers a sensitive and specific approach for determining diflunisal and its impurities. []

Q21: How does the solubility of diflunisal affect its absorption and bioavailability?

A21: Diflunisal's low solubility in aqueous environments can limit its dissolution rate and, consequently, its absorption and bioavailability. [, ] Formulation strategies, such as co-administration with buffering agents or complexation with cyclodextrins, can enhance its solubility and improve its therapeutic efficacy. [, , ]

Q22: How are the analytical methods for diflunisal validated?

A22: The development and validation of analytical methods for diflunisal typically follow established guidelines, such as those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, ] Validation procedures ensure the accuracy, precision, specificity, and reliability of the analytical methods used for quantifying diflunisal and its metabolites in various matrices.

Q23: What measures are taken to ensure the quality of diflunisal during manufacturing?

A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the manufacturing process of diflunisal. These measures ensure the identity, purity, potency, and safety of the final product.

Q24: Is there evidence of diflunisal inducing immune responses?

A24: While diflunisal is generally well-tolerated, there have been rare reports of hypersensitivity reactions, suggesting potential immunogenicity in susceptible individuals. []

Q25: Does diflunisal induce or inhibit drug-metabolizing enzymes?

A25: Research on the metabolism of diflunisal primarily focuses on its glucuronidation pathway. While the provided articles do not provide evidence for its direct induction or inhibition of other drug-metabolizing enzymes, this aspect requires further investigation, especially when considering potential drug-drug interactions.

Q26: What are the alternatives to diflunisal for treating pain and FAP?

A26: Several alternative analgesics and anti-inflammatory drugs are available, including other NSAIDs and non-NSAID options. [, , ] For FAP, new therapeutic agents, such as tafamidis, are emerging as potential alternatives to diflunisal. [] The choice of treatment depends on various factors, including the patient's individual needs and the potential risks and benefits of each option.

Q27: Are there specific guidelines for recycling or disposing of diflunisal?

A27: Proper disposal of unused medications, including diflunisal, is crucial to minimize environmental contamination. While specific recycling programs for pharmaceuticals might not be widely available, consulting local guidelines and recommendations for safe drug disposal is essential.

Q28: What research infrastructure and resources are essential for studying diflunisal?

A28: Research on diflunisal benefits from various resources and infrastructure, including:

- Analytical equipment: HPLC systems and spectrofluorimeters are crucial for quantifying diflunisal and its metabolites. [, , , , , , ]

- In vitro and in vivo models: Cell lines, isolated organ preparations, and animal models are essential for investigating its mechanisms of action, efficacy, and safety. [, , , , , , , , , ]

- Clinical research facilities: Conducting clinical trials requires specialized facilities and expertise to evaluate diflunisal's efficacy and safety in human subjects. [, , , , ]

Q29: When was diflunisal discovered, and what were the key milestones in its development?

A29: Diflunisal was discovered through research conducted between 1962 and 1971, with the goal of developing a safer and more effective salicylate-based analgesic and anti-inflammatory drug. [] Key milestones in its development include its synthesis, preclinical evaluation, and subsequent clinical trials demonstrating its efficacy in treating pain and FAP. [, , , , , , ]

Q30: How has research on diflunisal fostered cross-disciplinary collaborations?

A30: Diflunisal's unique pharmacological profile has stimulated collaborations between researchers from various disciplines, including:

- Medicinal chemistry: Synthesizing and characterizing diflunisal and its derivatives require expertise in synthetic chemistry and analytical techniques. [, ]

- Pharmacology and toxicology: Understanding its mechanisms of action, pharmacokinetics, safety profile, and potential drug interactions involves collaboration between pharmacologists and toxicologists. [, , , , , , , ]

- Clinical medicine: Conducting clinical trials and evaluating the efficacy and safety of diflunisal in patients necessitates collaboration between clinicians, clinical pharmacologists, and biostatisticians. [, , , , ]

- Biophysics and computational chemistry: Investigating the interaction of diflunisal with its targets, such as TTR, involves biophysical techniques and molecular modeling approaches, bridging the gap between structural biology and drug discovery. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。